Structural Topology Differentiation: 5-Linked Methylene Bridge vs. 3-Linked Ethylene Bridge in Bis-Indole Glyoxylamides
852368-06-0 features a unique glyoxylamide N-substituent connectivity: a methylene linker to the 5-position of 2-methylindole. The closest structural analog with published data, 8,9-dihydrocoscinamide B (CAS 107634-85-5), connects the glyoxylamide nitrogen to the indole 3-position via an ethylene bridge . This topological difference—methylene bridge at indole C-5 vs. ethylene bridge at indole C-3—creates distinct molecular shapes and hydrogen-bonding geometries. In SAR studies of indole-3-glyoxylamides against tubulin, the N-substituent position and linker length were identified as critical determinants of colchicine-site binding affinity, with even single-atom linker variations producing >50-fold changes in tubulin polymerization IC50 [1].
| Evidence Dimension | Linker topology and attachment position on the second indole ring |
|---|---|
| Target Compound Data | Methylene (-CH2-) linker attached to C-5 of 2-methylindole; glyoxylamide carbonyl at indole C-3 |
| Comparator Or Baseline | 8,9-dihydrocoscinamide B: ethylene (-CH2-CH2-) linker attached to C-3 of unsubstituted indole |
| Quantified Difference | Bond count: 2-atom vs. 3-atom bridge; attachment regiochemistry: C-5 (2-methylindole) vs. C-3 (indole); no quantitative bioactivity difference yet established for this specific pair |
| Conditions | Structural comparison based on published characterization data |
Why This Matters
In indole-3-glyoxylamide SAR, linker geometry and indole substitution directly govern target engagement; procuring the wrong regioisomer risks a complete loss of the desired pharmacological profile.
- [1] Colley HE, et al. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. J Med Chem. 2015;58(23):9309-9333. PMID: 26580420. View Source
